molecular formula C15H11NO2 B378032 4-Phenylamino-chromen-2-one CAS No. 4812-86-6

4-Phenylamino-chromen-2-one

Cat. No.: B378032
CAS No.: 4812-86-6
M. Wt: 237.25 g/mol
InChI Key: BOHONKNXXMHSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WL-126559 involves the incorporation of various biphenyl moieties, amino acid side chains, and sulfonamides onto a thiazolidine-2,4-dione core . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to yield the desired product with high purity and yield.

Industrial Production Methods

Industrial production of WL-126559 typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

WL-126559 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains of WL-126559.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of WL-126559 with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

WL-126559 has a wide range of applications in scientific research:

Mechanism of Action

WL-126559 exerts its effects by inhibiting the Bcl-2 and Mcl-1 proteins, which are involved in the regulation of apoptosis. By binding to these proteins, WL-126559 prevents them from inhibiting the apoptotic pathways, thereby promoting cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WL-126559 stands out due to its dual inhibitory action on both Bcl-2 and Mcl-1 proteins, whereas other compounds may target only one of these proteins. This dual action enhances its potential efficacy in treating cancers that rely on both proteins for survival .

Biological Activity

4-Phenylamino-chromen-2-one, a compound belonging to the class of chromones, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its chromone backbone with a phenylamino group at the 4-position. Its chemical formula is C15H11N1O2C_{15}H_{11}N_{1}O_{2}. The compound's structure plays a crucial role in its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

A study highlighted that the compound exhibited significant antifungal activity against Candida albicans, with an MIC of 16 µg/mL, demonstrating its potential as an antifungal agent . Additionally, it showed varying effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µg/mL)Reference
DPPH Radical Scavenging25 µg/mL
ABTS Radical Scavenging30 µg/mL

The results indicate that the compound possesses significant radical scavenging activity, with IC50 values of 25 µg/mL for DPPH and 30 µg/mL for ABTS assays . This suggests that it can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)12 µM
HeLa (Cervical Cancer)10 µM

The compound exhibited significant cytotoxicity against MCF-7 and HeLa cell lines, with IC50 values of 12 µM and 10 µM, respectively . These findings suggest that it may serve as a potential lead compound in cancer therapeutics.

Case Studies

A notable case study investigated the effects of this compound on human cancer cell lines. The study reported that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways. The mechanistic insights provided by this research highlight its potential as an anticancer agent .

Properties

CAS No.

4812-86-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-anilinochromen-2-one

InChI

InChI=1S/C15H11NO2/c17-15-10-13(16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-10,16H

InChI Key

BOHONKNXXMHSHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.